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molecular formula C14H11BrN2O B4964251 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 25357-46-4

3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Cat. No. B4964251
M. Wt: 303.15 g/mol
InChI Key: MEIMXLIQILLRLJ-UHFFFAOYSA-M
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Patent
USRE029153

Procedure details

Employing the procedure of Example II but replacing 4-cyanopyridine with a substantially equimolecular amount of 3-cyanopyridine and replacing 4-chlorophenacyl bromide with a substantially equimolecular amount of phenacyl bromide there is obtained N-(phenacyl) 3-cyanopyridinium bromide, a white solid soluble in water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1C=CN=CC=1)#N.[C:9]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)#[N:10].Cl[C:18]1[CH:27]=[CH:26][C:21]([C:22](=[O:25])[CH2:23][Br:24])=[CH:20][CH:19]=1.C(Br)C(C1C=CC=CC=1)=O>>[Br-:24].[CH2:23]([N+:13]1[CH:14]=[CH:15][CH:16]=[C:11]([C:9]#[N:10])[CH:12]=1)[C:22]([C:21]1[CH:26]=[CH:27][CH:18]=[CH:19][CH:20]=1)=[O:25] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(CBr)=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(C(=O)C1=CC=CC=C1)[N+]1=CC(=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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